molecular formula C31H26N2O3S3 B11034874 2-[1-benzyl-2-oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[1-benzyl-2-oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11034874
M. Wt: 570.8 g/mol
InChI Key: HMNTZUPFTWVPKP-UHFFFAOYSA-N
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Description

The compound 2-[1-benzyl-2-oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring multiple functional groups, including isoindole, quinoline, and dithiolo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-2-oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Dithiolo Ring Formation: The dithiolo ring can be introduced through the reaction of a suitable dithiol with a quinoline derivative.

    Final Coupling: The final step involves coupling the isoindole and quinoline derivatives under conditions that promote the formation of the desired product, such as using a strong base or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl group and other aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer Activity: Studied for its potential to inhibit cancer cell growth.

    Antimicrobial Properties: Potential use as an antimicrobial agent.

Industry

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The compound’s mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with its targets, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of isoindole, quinoline, and dithiolo rings in a single molecule is unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Conclusion

This compound: Its synthesis involves multiple steps, each requiring careful control of reaction conditions

Properties

Molecular Formula

C31H26N2O3S3

Molecular Weight

570.8 g/mol

IUPAC Name

2-[1-oxo-3-phenyl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C31H26N2O3S3/c1-17-14-18(2)25-22(15-17)24-26(38-39-30(24)37)31(3,4)33(25)29(36)23(16-19-10-6-5-7-11-19)32-27(34)20-12-8-9-13-21(20)28(32)35/h5-15,23H,16H2,1-4H3

InChI Key

HMNTZUPFTWVPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)(C)C)SSC3=S)C

Origin of Product

United States

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